molecular formula C21H21NO5 B14890954 N-Fmoc-O-cyclopropyl-L-serine

N-Fmoc-O-cyclopropyl-L-serine

Cat. No.: B14890954
M. Wt: 367.4 g/mol
InChI Key: YZOLZOMUINBHMM-IBGZPJMESA-N
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Description

N-Fmoc-O-cyclopropyl-L-serine is a specialized amino acid derivative used in peptide synthesis and medicinal chemistry. Its structure consists of L-serine modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a cyclopropyl ether moiety at the hydroxyl side chain. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The cyclopropyl substituent introduces steric and electronic effects that influence solubility, conformational stability, and resistance to enzymatic degradation.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-3-cyclopropyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19(12-26-13-9-10-13)22-21(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

YZOLZOMUINBHMM-IBGZPJMESA-N

Isomeric SMILES

C1CC1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Deprotected serine derivatives.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Chemistry: N-Fmoc-O-cyclopropyl-L-serine is widely used in peptide synthesis as a building block due to its stability and ease of deprotection. It is also used in the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of serine residues in proteins .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool in medicinal chemistry .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-O-cyclopropyl-L-serine with six related Fmoc-protected serine derivatives, highlighting key structural and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications References
This compound* Cyclopropyl ether C₂₁H₂₁NO₅ ~367.40 Not available Peptide synthesis, steric modulation
N-Fmoc-O-tert-butyl-L-serine tert-Butyl ether C₂₂H₂₅NO₅ 383.43 71989-33-8 SPPS, orthogonal protection
N-Fmoc-O-ethyl-L-serine Ethyl ether C₂₀H₂₁NO₅ 355.38 1562432-09-0 Model studies, intermediate synthesis
N-Fmoc-O-(cyclohexylmethyl)-L-serine Cyclohexylmethyl ether C₂₇H₃₁NO₅ 449.54 1509917-73-0 Hydrophobic peptide modifications
N-Fmoc-N,O-dimethyl-L-serine N-methyl, O-methyl C₂₀H₂₁NO₅ 355.38 1569103-64-5 98% Conformational restriction
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-Fmoc serine Glycosylated O-acetyl C₃₅H₃₉NO₁₄ 737.69 118358-38-6 Glycopeptide synthesis

*Theoretical values for this compound are estimated based on structural analogs.

Key Comparative Insights

Steric Effects :

  • The cyclopropyl group offers moderate steric hindrance compared to bulkier substituents like tert-butyl (383.43 g/mol) or cyclohexylmethyl (449.54 g/mol). This balance may enhance peptide chain flexibility while retaining resistance to proteolysis .
  • N-Fmoc-N,O-dimethyl-L-serine (355.38 g/mol) introduces dual methylation, reducing polarity and increasing lipid solubility for membrane-penetrating peptides .

Stability and Deprotection: Cyclopropyl ethers are generally stable under acidic and basic conditions, unlike acid-labile silyl ethers (e.g., O-tert-butyldimethylsilyl derivatives) . Fmoc removal with piperidine is unaffected by the O-cyclopropyl group, whereas glycosylated derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-Fmoc serine) require selective deprotection steps .

Synthetic Utility :

  • O-tert-butyl and O-cyclopropyl groups are orthogonal to Fmoc, enabling sequential deprotection in complex peptide architectures .
  • Ethyl and methyl ethers (e.g., N-Fmoc-O-ethyl-L-serine) are cost-effective for high-throughput synthesis but offer less steric control .

Biological Relevance :

  • Cyclohexylmethyl and glycosylated derivatives enhance peptide hydrophobicity or carbohydrate interactions, respectively, for targeting specific receptors .

Notes

Cyclopropyl ethers may require tailored synthetic protocols, such as optimized coupling agents (e.g., EDC.HCl) or cyclopropanation reagents .

Commercial availability varies: O-tert-butyl and O-ethyl derivatives are widely accessible (e.g., Thermo Scientific, ), while cyclopropyl variants may necessitate custom synthesis.

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